molecular formula C15H16N4O2 B2694659 5,6-dimethyl-3-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyrimidin-4(3H)-one CAS No. 2320380-78-5

5,6-dimethyl-3-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyrimidin-4(3H)-one

Cat. No. B2694659
CAS RN: 2320380-78-5
M. Wt: 284.319
InChI Key: WSFJVMYGWRNACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5,6-dimethyl-3-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyrimidin-4(3H)-one” is a nitrogen-containing heterocyclic compound . It contains pyrrole and pyrazine rings, which are common in many bioactive molecules . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a one-pot, three-component reaction involving 4-hydroxycoumarin, arylglyoxals, and 6-aminouracil or 1,3-dimethyl-6-aminouracil . This reaction is catalyzed by L-proline and takes place in acetic acid under reflux conditions .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Synthesis of Pyrimidine Linked Heterocyclics

Research focused on synthesizing pyrimidine-linked pyrazole heterocyclic compounds using microwave irradiation, highlighting their potential insecticidal and antibacterial applications. This synthesis pathway indicates the versatility of pyrimidine derivatives in creating biologically active molecules (Deohate & Palaspagar, 2020).

Antimicrobial Applications

Another study synthesized pyrimidinones and oxazinones fused with thiophene rings, starting from 2-Chloro-6-ethoxy-4-acetylpyridine. These compounds displayed significant antibacterial and antifungal activities, showcasing the potential of pyrimidine derivatives in antimicrobial research (Hossan et al., 2012).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, further exemplifying the application of pyrimidine derivatives in the development of therapeutic agents (Rahmouni et al., 2016).

Supramolecular Chemistry

The study of hydrogen-bonded structures of pyrimidine derivatives provides insights into the supramolecular assembly of these compounds, which is crucial for understanding their biological interactions and material science applications (Trilleras et al., 2008).

Nonlinear Optical Materials

Optical Properties Exploration

Pyrimidine derivatives have been explored for their nonlinear optical properties, highlighting their potential in optoelectronic and photonic applications. This research underscores the significance of pyrimidine structures in developing new materials for technological advancements (Hussain et al., 2020).

properties

IUPAC Name

3-[2-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-10-11(2)17-9-19(15(10)21)8-14(20)18-6-12-4-3-5-16-13(12)7-18/h3-5,9H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFJVMYGWRNACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CC3=C(C2)N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.